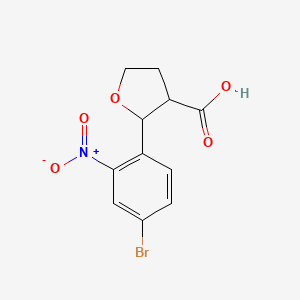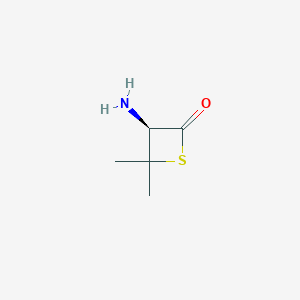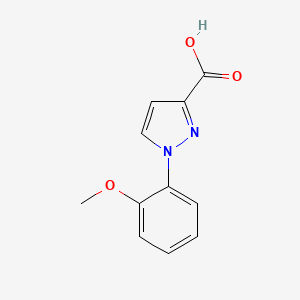![molecular formula C11H12FNO3S B13235809 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid: is a chemical compound characterized by the presence of a fluorine atom, a thiolane ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and thiolane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the production process and verifying the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine: In medicinal chemistry, 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and thiolane ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
- 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
Comparison: Compared to similar compounds, 3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid exhibits unique properties due to the presence of the benzoic acid moiety. This structural feature enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12FNO3S |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H12FNO3S/c12-9-7-8(11(14)15)3-4-10(9)13-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,14,15) |
Clé InChI |
IEBQWTKHQZSIMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=NC2=C(C=C(C=C2)C(=O)O)F)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)

![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)


![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)


